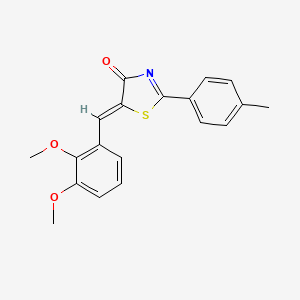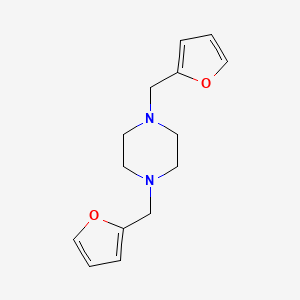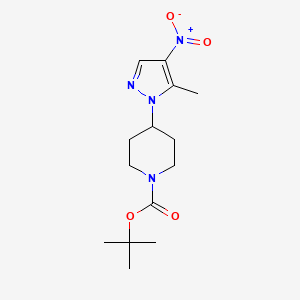![molecular formula C15H13N3O6 B10901664 4-[(2Z)-2-(4-hydroxy-3-methoxy-5-nitrobenzylidene)hydrazinyl]benzoic acid](/img/structure/B10901664.png)
4-[(2Z)-2-(4-hydroxy-3-methoxy-5-nitrobenzylidene)hydrazinyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{2-[(Z)-1-(4-HYDROXY-3-METHOXY-5-NITROPHENYL)METHYLIDENE]HYDRAZINO}BENZOIC ACID is a complex organic compound characterized by its unique structure, which includes a hydrazino group, a benzoic acid moiety, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[(Z)-1-(4-HYDROXY-3-METHOXY-5-NITROPHENYL)METHYLIDENE]HYDRAZINO}BENZOIC ACID typically involves multiple steps. One common method includes the condensation of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde with hydrazine, followed by the reaction with benzoic acid derivatives under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety, often involving automated systems and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-{2-[(Z)-1-(4-HYDROXY-3-METHOXY-5-NITROPHENYL)METHYLIDENE]HYDRAZINO}BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: The hydrazino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The conditions vary depending on the desired reaction, including temperature, solvent, and pH.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups to the hydrazino moiety.
Scientific Research Applications
4-{2-[(Z)-1-(4-HYDROXY-3-METHOXY-5-NITROPHENYL)METHYLIDENE]HYDRAZINO}BENZOIC ACID has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 4-{2-[(Z)-1-(4-HYDROXY-3-METHOXY-5-NITROPHENYL)METHYLIDENE]HYDRAZINO}BENZOIC ACID involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-3-methoxybenzoic acid: Shares the benzoic acid moiety but lacks the hydrazino and nitrophenyl groups.
4-Hydroxy-3-methoxy-5-nitrobenzaldehyde: Contains the nitrophenyl group but lacks the hydrazino and benzoic acid moieties.
Uniqueness
4-{2-[(Z)-1-(4-HYDROXY-3-METHOXY-5-NITROPHENYL)METHYLIDENE]HYDRAZINO}BENZOIC ACID is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity
Properties
Molecular Formula |
C15H13N3O6 |
|---|---|
Molecular Weight |
331.28 g/mol |
IUPAC Name |
4-[(2Z)-2-[(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]hydrazinyl]benzoic acid |
InChI |
InChI=1S/C15H13N3O6/c1-24-13-7-9(6-12(14(13)19)18(22)23)8-16-17-11-4-2-10(3-5-11)15(20)21/h2-8,17,19H,1H3,(H,20,21)/b16-8- |
InChI Key |
KXVRBJUAMICLSH-PXNMLYILSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1O)[N+](=O)[O-])/C=N\NC2=CC=C(C=C2)C(=O)O |
Canonical SMILES |
COC1=CC(=CC(=C1O)[N+](=O)[O-])C=NNC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(ethylsulfanyl)-5-methyl-N-[(E)-{5-[(2,3,5,6-tetrafluorophenoxy)methyl]furan-2-yl}methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B10901597.png)
![2-[(3,6-dicyclopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-N-(2-methoxyethyl)hydrazinecarbothioamide](/img/structure/B10901602.png)
![4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-(2-phenylethyl)benzamide](/img/structure/B10901603.png)

![1-[(5-phenyl-2H-tetrazol-2-yl)methyl]-N-(1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B10901606.png)
![4-[(2E)-2-(2,4-dihydroxybenzylidene)hydrazinyl]-N-(4-nitrophenyl)-4-oxobutanamide](/img/structure/B10901612.png)
![2-[(2E)-2-(5-bromo-2-hydroxy-3-nitrobenzylidene)hydrazinyl]-N-(naphthalen-1-yl)-2-oxoacetamide](/img/structure/B10901613.png)
![N'-[(E)-(4-methoxyphenyl)methylidene]-2-({5-[(naphthalen-1-ylamino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)propanehydrazide](/img/structure/B10901623.png)
![2-({5-[(naphthalen-1-ylamino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide](/img/structure/B10901625.png)
![2-[(E)-{[5-(pyridin-2-yl)-4-(trifluoromethyl)-1,3-thiazol-2-yl]imino}methyl]phenol](/img/structure/B10901626.png)
![N'-[(E)-cyclohexylmethylidene]-2-(2,4-dichlorophenoxy)acetohydrazide](/img/structure/B10901629.png)


![4-[(2E)-2-(4-ethoxybenzylidene)hydrazinyl]-N-(naphthalen-1-yl)-4-oxobutanamide](/img/structure/B10901655.png)
